2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a boronic ester, which is a key component in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process called transmetalation .
Pharmacokinetics
They are known to undergo accelerated hydrolysis at physiological pH , which could impact their bioavailability.
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters is known to be dependent on the pH of the environment . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole typically involves the formation of the boronic ester from the corresponding boronic acid. The process generally includes the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as washing and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Aryl Halides: Reactants in Suzuki–Miyaura coupling.
Acids/Bases: Used in hydrolysis and protodeboronation reactions .
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Boronic Acids: Formed from hydrolysis.
Deboronated Products: Formed from protodeboronation .
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions.
4-Pyrazoleboronic Acid Pinacol Ester: Used in organic synthesis with slightly different reactivity.
4-Aminophenylboronic Acid Pinacol Ester: Utilized in the synthesis of amine-containing compounds.
Uniqueness
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is unique due to the presence of the 1,3,4-oxadiazole moiety, which imparts distinct electronic properties and reactivity compared to other boronic esters .
Properties
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVDDVLBIJVFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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